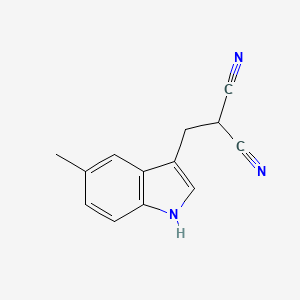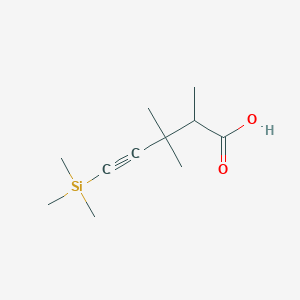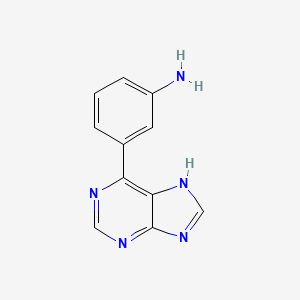![molecular formula C11H14O2Si B11892916 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- CAS No. 502624-16-0](/img/structure/B11892916.png)
2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-: is an organic compound belonging to the pyranone family. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group. This specific compound is characterized by the presence of a methyl group at the 6-position and a trimethylsilyl-ethynyl group at the 4-position, making it a unique derivative of 2H-pyran-2-one.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyranone derivative.
Functional Group Introduction:
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone functional group, converting it into an alcohol.
Substitution: The trimethylsilyl-ethynyl group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving enzyme-catalyzed reactions.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- involves its interaction with molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 2H-Pyran-2-one, 4-methoxy-6-methyl-
- 2H-Pyran-2-one, 6-methyl-4-methoxy-
- 2H-Pyran-2-one, 4-hydroxy-6-methyl-
Comparison:
- Structural Differences: The presence of different substituents at the 4-position (e.g., methoxy, hydroxy, trimethylsilyl-ethynyl) distinguishes these compounds from each other.
- Reactivity: The trimethylsilyl-ethynyl group in 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- imparts unique reactivity, particularly in substitution and coupling reactions.
- Applications: While all these compounds can serve as building blocks in organic synthesis, the specific substituents can influence their suitability for different applications, such as catalysis, drug development, or material science.
Propriétés
Numéro CAS |
502624-16-0 |
|---|---|
Formule moléculaire |
C11H14O2Si |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
6-methyl-4-(2-trimethylsilylethynyl)pyran-2-one |
InChI |
InChI=1S/C11H14O2Si/c1-9-7-10(8-11(12)13-9)5-6-14(2,3)4/h7-8H,1-4H3 |
Clé InChI |
ILCXSMZNUMWWDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)







